molecular formula C13H17ClF3NO2 B1430026 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride CAS No. 1432681-24-7

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride

Cat. No.: B1430026
CAS No.: 1432681-24-7
M. Wt: 311.73 g/mol
InChI Key: FILDXSANEDPFFW-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO2. It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, a piperidine ring, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine, which is then oxidized to produce the final product, 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol. The hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a piperidine derivative without the hydroxyl group .

Scientific Research Applications

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride is unique due to the presence of both a piperidine ring and a hydroxyl group. This combination of structural features provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12;/h1-4,17-18H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILDXSANEDPFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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